(+/-)-Abscisic aldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

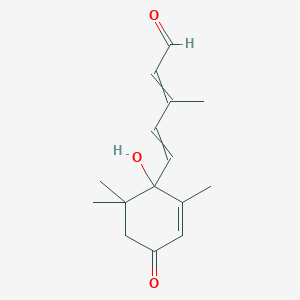

IUPAC Name |

5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienal | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O3/c1-11(6-8-16)5-7-15(18)12(2)9-13(17)10-14(15,3)4/h5-9,18H,10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIKWDZWVHUIUAM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)CC(C1(C=CC(=CC=O)C)O)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of (+/-)-Abscisic Aldehyde in Plant Stress Response: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract: The phytohormone abscisic acid (ABA) is a central regulator of a plant's ability to respond and adapt to environmental challenges. The immediate precursor to ABA, (+/-)-abscisic aldehyde, occupies a critical junction in the biosynthesis of this stress hormone. This technical guide provides an in-depth examination of the role of abscisic aldehyde, detailing its biosynthesis, its conversion to ABA as a key step in stress signaling, and its integral connection to the broader aldehyde detoxification network. We present quantitative data, detailed experimental protocols, and signaling pathway visualizations to offer a comprehensive resource for professionals in plant science and agricultural biotechnology.

Biosynthesis and Metabolism of Abscisic Aldehyde

This compound is not a primary signaling molecule itself but rather a transient intermediate in the ABA biosynthetic pathway. Its cellular concentration is tightly regulated, ensuring a rapid conversion to ABA upon stress perception. The synthesis occurs in the cytosol and involves a two-step conversion from xanthoxin (B146791), which is imported from the plastids.

-

From Xanthoxin to Abscisic Aldehyde: The conversion of xanthoxin to abscisic aldehyde is catalyzed by a short-chain dehydrogenase/reductase. In Arabidopsis thaliana, this enzyme is known as ABA2.[1][2][3] This enzymatic step is crucial for directing the carbon skeleton toward ABA synthesis.

-

From Abscisic Aldehyde to Abscisic Acid: The final and rate-limiting step in ABA biosynthesis is the oxidation of abscisic aldehyde to abscisic acid.[3][4] This reaction is catalyzed by an abscisic aldehyde oxidase (AAO), a molybdoenzyme.[4] In the leaves of Arabidopsis, the specific isoform responsible for this conversion is AAO3.[4][5] The activity of this enzyme is a critical control point, particularly under stress conditions, ensuring the rapid production of ABA when needed.[6][7]

Role in Abiotic and Biotic Stress Response

The primary role of abscisic aldehyde in stress response is to serve as the immediate substrate for ABA production. Environmental stresses, such as drought, salinity, and cold, trigger the upregulation of ABA biosynthetic genes, leading to an accumulation of ABA, which then orchestrates a wide range of adaptive responses.[6][8][9]

-

Drought and Salinity Stress: Under water-limiting conditions, the conversion of abscisic aldehyde to ABA is accelerated. The resulting ABA surge is transported to guard cells, where it initiates a signaling cascade involving reactive oxygen species (ROS) and ion channel modulation.[10][11] This leads to the efflux of K+ and anions, a reduction in guard cell turgor, and ultimately, stomatal closure to conserve water.[12][13]

-

Biotic Stress: ABA-mediated stomatal closure also serves as a primary defense mechanism against pathogens by blocking their entry into the leaf tissue.[10][14] ABA signaling pathways exhibit significant crosstalk with other defense-related hormones, such as salicylic (B10762653) acid (SA) and jasmonic acid (JA), to fine-tune the plant's immune response.[10]

Connection to Aldehyde Detoxification

Recent research has uncovered a dual function for the enzyme AAO3, which oxidizes abscisic aldehyde. Besides its role in ABA synthesis, AAO3 is also critical for detoxifying other reactive and potentially toxic aldehydes (e.g., acrolein, crotonaldehyde) that accumulate in cells during periods of oxidative stress, such as under UV-C irradiation.[15][16][17]

This dual functionality is significant. It implies that the final step of ABA biosynthesis is metabolically linked to a broader cellular defense system against aldehyde toxicity.[18] Mutants lacking AAO3 (aao3) not only exhibit ABA deficiency and a wilty phenotype but also show increased sensitivity to oxidative stress and premature senescence, correlated with a higher accumulation of toxic aldehydes.[15] Therefore, the efficient conversion of abscisic aldehyde by AAO3 contributes to stress tolerance both directly, by producing the signaling molecule ABA, and indirectly, by helping to mitigate cytotoxic aldehyde overload.

Quantitative Data Analysis

The precise quantification of abscisic aldehyde is challenging due to its transient nature. However, data on enzyme kinetics and the resulting ABA accumulation provide insight into its metabolic flux during stress.

| Parameter | Value | Organism / Conditions | Significance | Reference |

| AAO3 Michaelis Constant (Km) for Abscisic Aldehyde | 0.51 µM | Arabidopsis thaliana rosette leaves | Indicates a very high affinity of the enzyme for its substrate, ensuring efficient conversion to ABA. | [5] |

| Endogenous ABA Levels (Control) | 2-3 ng g⁻¹ FW | Arabidopsis thaliana leaves, well-watered | Baseline ABA concentration under non-stress conditions. | [19] |

| Endogenous ABA Levels (Stress) | 10-21 ng g⁻¹ FW | Arabidopsis thaliana leaves, water-stressed | Demonstrates the significant increase in ABA production, fueled by abscisic aldehyde conversion, during stress. | [19] |

| Toxic Aldehyde Accumulation | Higher levels of acrolein, crotonaldehyde, hexanal | aao3 mutant Arabidopsis leaves vs. Wild-Type | Shows the consequence of impaired AAO3 activity on the broader aldehyde pool, linking ABA synthesis to detoxification. | [15] |

Experimental Protocols

Protocol 1: Quantification of ABA and its Precursors by LC-MS/MS

This protocol provides a method for the extraction and sensitive quantification of ABA from plant tissues, which can be adapted for its precursors like abscisic aldehyde.

-

Sample Preparation:

-

Flash-freeze approximately 100 mg of plant tissue (e.g., leaves, seeds) in liquid nitrogen.[20]

-

Grind the tissue to a fine powder using a mixer mill.

-

Record the precise fresh weight.

-

-

Extraction:

-

To the powdered tissue, add 1 mL of a pre-chilled extraction solvent (e.g., acetone:water:acetic acid at 80:19:1, v/v/v or 100% Methanol).[19][20]

-

Spike the sample with a known amount of a deuterated internal standard (e.g., D6-ABA) for accurate quantification.[20]

-

Sonicate the mixture for 15 minutes in an ice-cold water bath.[20]

-

Centrifuge at >14,000 rpm for 5 minutes at 4°C.[20]

-

Collect the supernatant. Repeat the extraction on the pellet with another 1 mL of solvent and combine the supernatants.

-

-

Purification and Concentration:

-

Evaporate the organic solvent from the combined supernatant under a vacuum (e.g., using a SpeedVac).[19][20]

-

The remaining aqueous extract can be further purified using solid-phase extraction (SPE) with a C18 cartridge to remove interfering compounds, though for rapid analysis, this step can sometimes be omitted.[21]

-

Re-suspend the dried residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase (e.g., 15% Methanol (B129727) with 0.1% formic acid).

-

-

LC-MS/MS Analysis:

-

Inject 10 µL of the final sample into an LC-MS/MS system.[20]

-

Chromatography: Use a C18 reverse-phase column with a gradient elution, for example, using water with 0.1% formic acid (Solvent A) and methanol or acetonitrile (B52724) with 0.1% formic acid (Solvent B).

-

Mass Spectrometry: Operate the mass spectrometer in negative ion mode using electrospray ionization (ESI).[19] Monitor the specific precursor-to-product ion transitions for both endogenous ABA/abscisic aldehyde and the deuterated internal standard in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.[19]

-

Protocol 2: In Vitro Abscisic Aldehyde Oxidase (AAO) Activity Assay

This protocol outlines a method to measure the enzymatic conversion of abscisic aldehyde to ABA in crude plant protein extracts.

-

Protein Extraction:

-

Homogenize fresh leaf tissue in a cold extraction buffer (e.g., 100 mM potassium phosphate (B84403) pH 7.25, 1 mM EDTA, 10 mM DTT).[22]

-

Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris.

-

Collect the supernatant containing the crude cytosolic protein extract. Determine the protein concentration using a standard method (e.g., Bradford assay).

-

-

Enzyme Reaction:

-

Prepare a reaction mixture containing the extraction buffer, a specific concentration of abscisic aldehyde (substrate), and the crude protein extract.

-

Initiate the reaction by adding the protein extract.

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Run a parallel control reaction without the protein extract or with a heat-inactivated extract to account for non-enzymatic conversion.

-

-

Reaction Termination and Analysis:

-

Stop the reaction by adding an acid (e.g., HCl) to lower the pH and denature the enzymes.

-

Extract the product (ABA) from the reaction mixture using an organic solvent like ethyl acetate.

-

Dry down the organic phase and re-suspend the residue.

-

Quantify the amount of ABA produced using the LC-MS/MS method described in Protocol 1. The enzyme activity can be expressed as the amount of ABA produced per unit of time per mg of protein.

-

Conclusion and Future Directions

This compound is a pivotal, albeit transient, metabolite in the plant stress response. Its significance lies in its position as the direct precursor to ABA, with its oxidation by AAO3 serving as a key regulatory step in rapidly elevating ABA levels under adverse conditions. Furthermore, the discovery of AAO3's dual role in both ABA synthesis and general aldehyde detoxification highlights a crucial link between phytohormone signaling and cellular maintenance during stress.

For researchers and drug development professionals, understanding this nexus offers new avenues for intervention. Modulating the activity of AAO3 or the upstream enzyme ABA2 could provide a strategy to enhance plant stress tolerance. Future research should focus on the precise regulatory mechanisms governing AAO3 expression and activity under different stresses and exploring the potential for designing chemical regulators that could either enhance ABA production for improved drought resistance or manage the detoxification of other harmful aldehydes.

References

- 1. Abscisic aldehyde - Wikipedia [en.wikipedia.org]

- 2. Two New Alleles of the abscisic aldehyde oxidase 3 Gene Reveal Its Role in Abscisic Acid Biosynthesis in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Abscisic Acid Biosynthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Abscisic aldehyde oxidase in leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Abscisic Acid and Abiotic Stress Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. austinpublishinggroup.com [austinpublishinggroup.com]

- 9. Frontiers | Abscisic Acid Signaling and Abiotic Stress Tolerance in Plants: A Review on Current Knowledge and Future Prospects [frontiersin.org]

- 10. Abscisic Acid-Induced Stomatal Closure: An Important Component of Plant Defense Against Abiotic and Biotic Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Mechanisms of abscisic acid-mediated control of stomatal aperture - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | Core Components of Abscisic Acid Signaling and Their Post-translational Modification [frontiersin.org]

- 14. Chemical Manipulation of Abscisic Acid Signaling: A New Approach to Abiotic and Biotic Stress Management in Agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Arabidopsis aldehyde oxidase 3, known to oxidize abscisic aldehyde to abscisic acid, protects leaves from aldehyde toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. AAO2 impairment enhances aldehyde detoxification by AAO3 in Arabidopsis leaves exposed to UV-C or Rose-Bengal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pure.aber.ac.uk [pure.aber.ac.uk]

- 18. Research progress of aldehyde oxidases in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 19. A rapid method for analysis of abscisic acid (ABA) in crude extracts of water stressed Arabidopsis thaliana plants by liquid chromatography--mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. protocols.io [protocols.io]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

The Lynchpin of Abscisic Acid Biosynthesis: A Technical Guide to (+/-)-Abscisic Aldehyde as a Precursor

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal role of (+/-)-abscisic aldehyde as the immediate precursor to abscisic acid (ABA), a critical plant hormone governing various physiological and developmental processes, including stress responses. This document provides a comprehensive overview of the enzymatic conversion of abscisic aldehyde to ABA, detailing the key enzyme involved, its kinetics, and relevant experimental protocols.

The Final Step in ABA Biosynthesis: Oxidation of Abscisic Aldehyde

The biosynthesis of abscisic acid is a well-characterized pathway, with the final step being the oxidation of abscisic aldehyde to ABA.[1][2] This crucial conversion is catalyzed by the enzyme abscisic aldehyde oxidase (AAO), a member of the aldehyde oxidase family of enzymes.[3][4] In the model plant Arabidopsis thaliana, the isoform AAO3 is predominantly responsible for this reaction in leaves.[5] This enzymatic step is cytosolic and represents a critical control point in regulating the levels of active ABA in plant tissues.[6]

The overall reaction is as follows:

Abscisic aldehyde + H₂O + O₂ → Abscisate + H₂O₂[3]

Quantitative Data on Abscisic Aldehyde Oxidase

Understanding the enzymatic parameters of abscisic aldehyde oxidase is fundamental for researchers studying ABA biosynthesis and developing modulators of this pathway. The following table summarizes key quantitative data for AAO, primarily focusing on the well-studied AAO3 from Arabidopsis thaliana.

| Parameter | Value | Organism/Enzyme | Reference |

| Michaelis Constant (Km) | 0.51 µM | Arabidopsis thaliana AAO3 | [2] |

| Optimal pH | 7.25 | Phaseolus vulgaris Abscisic Aldehyde Oxidase | [1][7] |

Experimental Protocols

In Vitro Conversion of Abscisic Aldehyde to Abscisic Acid

This protocol outlines a general method for demonstrating the enzymatic conversion of abscisic aldehyde to abscisic acid using a plant protein extract.

Materials:

-

Plant tissue (e.g., Arabidopsis thaliana rosette leaves)

-

Extraction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.25, containing 1 mM EDTA, 10 mM cysteine, and 5% (w/v) polyvinylpolypyrrolidone)

-

This compound (substrate)

-

Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.25)

-

Quenching solution (e.g., 1 M HCl)

-

Ethyl acetate (B1210297)

-

Internal standard for ABA quantification (e.g., d6-ABA)

-

LC-MS/MS system for ABA analysis

Procedure:

-

Protein Extraction: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. Centrifuge the homogenate at high speed (e.g., 15,000 x g) for 20 minutes at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.

-

Enzyme Assay:

-

Set up reaction tubes containing the reaction buffer and the plant protein extract.

-

Initiate the reaction by adding a known concentration of this compound.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes).

-

Include control reactions without the enzyme extract or without the substrate.

-

-

Reaction Quenching and Extraction: Stop the reaction by adding the quenching solution. Add a known amount of internal standard (d6-ABA). Partition the ABA into an organic solvent like ethyl acetate by vigorous mixing, followed by centrifugation to separate the phases.

-

Quantification of Abscisic Acid: Evaporate the organic phase to dryness under a stream of nitrogen. Reconstitute the residue in a suitable solvent for LC-MS/MS analysis. Quantify the amount of ABA produced by comparing the peak area of the analyte to that of the internal standard.

Expression and Purification of Recombinant Abscisic Aldehyde Oxidase (AAO3)

This protocol provides a general workflow for producing and purifying recombinant AAO3 from Arabidopsis thaliana for detailed kinetic studies.

Materials:

-

E. coli expression strain (e.g., BL21(DE3))

-

Expression vector containing the Arabidopsis thaliana AAO3 cDNA with an affinity tag (e.g., His-tag)

-

LB medium and appropriate antibiotics

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction

-

Lysis buffer (e.g., 50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF)

-

Ni-NTA affinity chromatography column

-

Wash buffer (lysis buffer with 20 mM imidazole)

-

Elution buffer (lysis buffer with 250 mM imidazole)

-

Dialysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, 150 mM NaCl)

-

SDS-PAGE analysis reagents

Procedure:

-

Transformation and Expression: Transform the expression vector into a suitable E. coli strain. Grow the bacterial culture to an optimal density (OD600 ≈ 0.6-0.8) and induce protein expression with IPTG. Continue to grow the culture at a lower temperature (e.g., 18-25°C) overnight.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or using a French press. Centrifuge the lysate to pellet cell debris.

-

Affinity Chromatography: Load the cleared lysate onto a pre-equilibrated Ni-NTA column. Wash the column extensively with wash buffer to remove non-specifically bound proteins.

-

Elution: Elute the His-tagged AAO3 protein from the column using the elution buffer.

-

Dialysis and Purity Check: Dialyze the eluted protein against a suitable buffer to remove imidazole and for storage. Assess the purity of the recombinant protein by SDS-PAGE.

Visualizations

Abscisic Acid Biosynthetic Pathway

Caption: The final steps of the abscisic acid biosynthetic pathway.

Experimental Workflow for In Vitro Conversion Assay

Caption: Workflow for the in vitro conversion of abscisic aldehyde to abscisic acid.

Core Abscisic Acid Signaling Pathway

Caption: A simplified diagram of the core ABA signaling pathway.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Abscisic aldehyde oxidase in leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Abscisic-aldehyde oxidase - Wikipedia [en.wikipedia.org]

- 4. EC 1.2.3.14 [iubmb.qmul.ac.uk]

- 5. pnas.org [pnas.org]

- 6. purdue.edu [purdue.edu]

- 7. Abscisic Aldehyde Is an Intermediate in the Enzymatic Conversion of Xanthoxin to Abscisic Acid in Phaseolus vulgaris L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Discovery and Characterization of Abscisic Aldehyde

Abstract

Abscisic aldehyde is a pivotal, yet transient, intermediate in the biosynthesis of the phytohormone abscisic acid (ABA). As the direct precursor to ABA, its formation and subsequent oxidation are critical control points in regulating plant growth, development, and adaptation to environmental stress. This technical guide provides a comprehensive overview of the discovery, characterization, and physiological significance of abscisic aldehyde. It details the enzymatic steps governing its metabolism, presents its physicochemical and biochemical properties in structured tables, outlines key experimental protocols for its study, and illustrates the core biosynthetic pathway and experimental workflows using detailed diagrams. This document is intended for researchers in plant biology, biochemistry, and drug development seeking a deeper understanding of ABA metabolism and potential targets for modulating plant stress responses.

Discovery and Identification

The existence of abscisic aldehyde as an intermediate was first postulated to explain the biosynthesis of abscisic acid (ABA) from its C40 carotenoid precursors. Early research using cell-free extracts from plants like Phaseolus vulgaris demonstrated that the conversion of xanthoxin (B146791) (a C15 cleavage product of carotenoids) to ABA was not a single step but a two-step reaction[1][2].

The definitive identification of abscisic aldehyde as the intermediate was achieved through biochemical studies of ABA-deficient mutants. Researchers showed that protein extracts from the Arabidopsis aba2 mutant were unable to convert xanthoxin to ABA but could efficiently convert abscisic aldehyde to ABA. Conversely, extracts from the aba3 mutant could not convert abscisic aldehyde to ABA[3][4][5]. This provided clear evidence for a sequential pathway:

Xanthoxin → Abscisic Aldehyde → Abscisic Acid

Further characterization of wilty tomato mutants, flacca and sitiens, revealed they lacked abscisic aldehyde oxidase activity, cementing the role of this final oxidative step in ABA synthesis[2]. These foundational experiments were crucial in delineating the final cytosolic stages of ABA biosynthesis.

Physicochemical and Biochemical Properties

The fundamental properties of abscisic aldehyde are summarized below.

Table 1: Physicochemical Properties of Abscisic Aldehyde

| Property | Value | Reference |

| IUPAC Name | (2Z,4E)-5-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal | [6][7] |

| Chemical Formula | C₁₅H₂₀O₃ | [6][7] |

| Molar Mass | 248.32 g/mol | [6][7] |

| CAS Number | 41944-86-9 | [7] |

Table 2: Key Enzymes in Abscisic Aldehyde Metabolism

| Enzyme | Gene (Arabidopsis) | Reaction | Kinetic Parameters (Km) | Cofactors/Requirements | Reference |

| Xanthoxin Dehydrogenase | ABA2 | Xanthoxin → Abscisic Aldehyde | 19 µM (for Xanthoxin) | NAD⁺ | [8][9][10] |

| Abscisic Aldehyde Oxidase | AAO3 | Abscisic Aldehyde → Abscisic Acid | 0.51 µM (for Abscisic Aldehyde) | Molybdenum Cofactor (MoCo) | [11][12] |

Biosynthesis and Signaling Pathways

Abscisic aldehyde is synthesized in the cytosol from xanthoxin, which is exported from plastids. Its subsequent oxidation to ABA is the final, committed step in the major ABA biosynthetic pathway.

The Core ABA Biosynthesis Pathway

The synthesis of ABA from the C40 carotenoid zeaxanthin (B1683548) occurs in multiple steps, spanning both the plastid and the cytosol. The final two steps, involving abscisic aldehyde, occur in the cytosol and are critical for the production of active ABA[13][14].

-

Plastid: Zeaxanthin is converted through several intermediates to 9-cis-neoxanthin.

-

Plastid: The enzyme 9-cis-epoxycarotenoid dioxygenase (NCED) cleaves 9-cis-neoxanthin to produce the C15 compound, xanthoxin[15]. This is considered the rate-limiting step[16].

-

Cytosol: Xanthoxin is exported from the plastid to the cytosol.

-

Cytosol: Xanthoxin is converted to abscisic aldehyde by the NAD-dependent short-chain dehydrogenase/reductase ABA2[6][8][9].

-

Cytosol: Abscisic aldehyde is oxidized to abscisic acid by abscisic aldehyde oxidase (AAO3 in leaves), an enzyme that requires a molybdenum cofactor (MoCo) for its activity[11][17].

References

- 1. Abscisic Aldehyde Is an Intermediate in the Enzymatic Conversion of Xanthoxin to Abscisic Acid in Phaseolus vulgaris L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abscisic Aldehyde Is an Intermediate in the Enzymatic Conversion of Xanthoxin to Abscisic Acid in Phaseolus vulgaris L. Leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. bioone.org [bioone.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Abscisic aldehyde - Wikipedia [en.wikipedia.org]

- 7. Abscisic aldehyde, (+)- | C15H20O3 | CID 5282224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. The short-chain alcohol dehydrogenase ABA2 catalyzes the conversion of xanthoxin to abscisic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Two New Alleles of the abscisic aldehyde oxidase 3 Gene Reveal Its Role in Abscisic Acid Biosynthesis in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. purdue.edu [purdue.edu]

- 14. scispace.com [scispace.com]

- 15. Frontiers | Unveiling the crucial roles of abscisic acid in plant physiology: implications for enhancing stress tolerance and productivity [frontiersin.org]

- 16. Abscisic Acid Synthesis and Response - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

An In-depth Technical Guide on the Enzymatic Conversion of Xanthoxin to Abscisic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic conversion of xanthoxin (B146791) to abscisic aldehyde represents a critical juncture in the biosynthesis of the phytohormone abscisic acid (ABA). ABA is a key regulator of various physiological processes in plants, including seed dormancy, germination, and responses to biotic and abiotic stresses. Understanding the intricacies of this conversion is paramount for the development of novel strategies in crop improvement and for designing pharmacological agents that can modulate plant stress responses. This technical guide provides a comprehensive overview of the core enzymatic step, including detailed experimental protocols, quantitative data, and visualization of the associated biochemical and signaling pathways.

The Core Enzymatic Reaction: From Xanthoxin to Abscisic Aldehyde

The conversion of xanthoxin to abscisic aldehyde is a pivotal step in the cytosolic phase of ABA biosynthesis. This reaction is catalyzed by the enzyme xanthoxin dehydrogenase , also known as ABA2 or short-chain dehydrogenase/reductase 1 (SDR1) .[1][2][3][4][5][6][7] This enzyme belongs to the family of short-chain dehydrogenases/reductases, which are NAD- or NADP-dependent oxidoreductases.[1][2][5][6][8][9][10][11] The reaction is strictly dependent on the presence of NAD+ as a cofactor.[1][2][3][4][6][9]

The overall reaction can be summarized as follows:

Xanthoxin + NAD+ -> Abscisic aldehyde + NADH + H+ [3][5]

This conversion is a key regulatory point in the ABA biosynthesis pathway, which originates from the cleavage of carotenoids in the plastids to produce xanthoxin.[12][13][14][15][16] Following the formation of abscisic aldehyde, the final step in ABA synthesis is its oxidation to abscisic acid, a reaction catalyzed by abscisic aldehyde oxidase (AAO3).[12][17][18][19][20]

Quantitative Data

The following table summarizes the key quantitative data available for xanthoxin dehydrogenase (ABA2) from Arabidopsis thaliana.

| Parameter | Value | Source Organism | Notes | Reference |

| Enzyme | Xanthoxin Dehydrogenase (ABA2/SDR1) | Arabidopsis thaliana | Recombinant protein expressed in E. coli | [1][2] |

| EC Number | 1.1.1.288 | N/A | [5] | |

| Substrate | Xanthoxin | N/A | [1][3] | |

| Product | Abscisic Aldehyde | N/A | [4] | |

| Cofactor | NAD+ | N/A | NADP+ is not a substitute. | [1] |

| Michaelis Constant (Km) for Xanthoxin | 19 µM | Arabidopsis thaliana | Determined with recombinant ABA2 protein. | [1][8][17][21] |

| Assay pH | 7.2 | Phaseolus vulgaris | Not explicitly stated as optimal, but used for kinetic assays. | [1][3] |

Experimental Protocols

Expression and Purification of Recombinant Xanthoxin Dehydrogenase (ABA2)

This protocol is adapted from methodologies used for the expression and purification of recombinant plant dehydrogenases.

a. Gene Cloning and Vector Construction:

-

The full-length coding sequence of the ABA2 gene is amplified by PCR from Arabidopsis thaliana cDNA.

-

The PCR product is cloned into an expression vector, such as pET-28a, which allows for the expression of an N-terminal His-tagged fusion protein.

b. Protein Expression:

-

The expression vector is transformed into a suitable E. coli strain, such as BL21(DE3).

-

A single colony is used to inoculate a starter culture of LB medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a). The culture is grown overnight at 37°C with shaking.

-

The starter culture is used to inoculate a larger volume of LB medium. The culture is grown at 37°C with shaking until the OD600 reaches 0.5-0.6.

-

Protein expression is induced by the addition of IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.1-1.0 mM.

-

The culture is then incubated at a lower temperature (e.g., 16-20°C) for several hours (e.g., 12-16 hours) to enhance the solubility of the recombinant protein.

c. Protein Purification:

-

The bacterial cells are harvested by centrifugation.

-

The cell pellet is resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole (B134444), 1 mM PMSF).

-

The cells are lysed by sonication on ice.

-

The cell lysate is clarified by centrifugation to remove cell debris.

-

The supernatant containing the His-tagged ABA2 protein is loaded onto a Ni-NTA affinity chromatography column pre-equilibrated with lysis buffer.

-

The column is washed with a wash buffer containing a higher concentration of imidazole (e.g., 20-50 mM) to remove non-specifically bound proteins.

-

The His-tagged ABA2 protein is eluted from the column using an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

The purified protein is dialyzed against a storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol) and stored at -80°C.

Enzymatic Assay for Xanthoxin Dehydrogenase Activity

This protocol is based on the method described by González-Guzmán et al. (2002).[1]

a. Reaction Mixture:

-

Prepare a reaction buffer containing 100 mM potassium phosphate (B84403), pH 7.2.

-

The final reaction mixture (e.g., 1 ml) should contain:

-

100 mM potassium phosphate buffer, pH 7.2

-

100 µM NAD+

-

Varying concentrations of xanthoxin (e.g., 10-100 µM for kinetic studies)

-

A defined amount of purified recombinant ABA2 protein (e.g., 10 ng/µL).[1]

-

b. Reaction Procedure:

-

Pre-incubate the reaction mixture without the enzyme at 25°C for 5 minutes.

-

Initiate the reaction by adding the purified ABA2 enzyme.

-

The reaction can be monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of NADH.

-

For endpoint assays, incubate the reaction mixture at 25°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or by heat inactivation).

c. Product Analysis by HPLC-Mass Spectrometry:

-

The reaction products can be analyzed by reverse-phase HPLC coupled to a mass spectrometer.

-

A C18 column is typically used for separation.

-

The mobile phase can be a gradient of acetonitrile (B52724) in water, both containing a small amount of formic acid (e.g., 0.1%).

-

The elution of abscisic aldehyde is monitored by its characteristic UV absorbance and its mass-to-charge ratio (m/z) in the mass spectrometer.

-

Quantification can be achieved by comparing the peak area of the product with that of an authentic abscisic aldehyde standard.

Signaling Pathways and Logical Relationships

The enzymatic conversion of xanthoxin to abscisic aldehyde is embedded within the broader context of the abscisic acid biosynthesis and signaling pathways.

Abscisic Acid Biosynthesis Pathway

The following diagram illustrates the key steps in the biosynthesis of abscisic acid, highlighting the position of the xanthoxin to abscisic aldehyde conversion.

References

- 1. The Short-Chain Alcohol Dehydrogenase ABA2 Catalyzes the Conversion of Xanthoxin to Abscisic Aldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 2. genetics-files.umh.es [genetics-files.umh.es]

- 3. Abscisic Aldehyde Is an Intermediate in the Enzymatic Conversion of Xanthoxin to Abscisic Acid in Phaseolus vulgaris L. Leaves - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Metabolic flux analysis - Wikipedia [en.wikipedia.org]

- 5. Xanthoxin dehydrogenase - Wikipedia [en.wikipedia.org]

- 6. In vitro reconstitution of an abscisic acid signalling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mybiosource.com [mybiosource.com]

- 8. uniprot.org [uniprot.org]

- 9. Abscisic acid-induced modulation of metabolic and redox control pathways in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Abscisic acid biosynthesis, metabolism and signaling in ripening fruit [frontiersin.org]

- 12. Functional characterization of xanthoxin dehydrogenase in rice - NRC Publications Archive - Canada.ca [nrc-publications.canada.ca]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. The short-chain alcohol dehydrogenase ABA2 catalyzes the conversion of xanthoxin to abscisic aldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Transcriptional response of abscisic acid (ABA) metabolism and transport to cold and heat stress applied at the reproductive stage of development in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Post-translational control of ABA signalling: the roles of protein phosphorylation and ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. bp.ueb.cas.cz [bp.ueb.cas.cz]

- 21. researchgate.net [researchgate.net]

The Natural Occurrence of Abscisic Aldehyde in Plant Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Abscisic aldehyde is a pivotal, yet transient, intermediate in the biosynthesis of abscisic acid (ABA), a key phytohormone regulating plant growth, development, and stress responses. Its concentration in plant tissues is meticulously controlled, reflecting the tight regulation of ABA levels. This guide provides an in-depth analysis of the natural occurrence of abscisic aldehyde, detailing its biosynthesis, tissue-specific localization, and physiological significance. Furthermore, it presents quantitative data on its abundance and outlines detailed experimental protocols for its extraction, quantification, and the assay of related enzymatic activity, aiming to equip researchers with the necessary knowledge and tools for its study.

Introduction

Abscisic aldehyde is an organic compound that serves as the immediate precursor to the plant hormone abscisic acid (ABA). As a C15 sesquiterpenoid, it represents the penultimate step in the ABA biosynthetic pathway. While ABA's roles in inducing seed dormancy, controlling stomatal aperture, and mediating responses to environmental stresses are well-documented, the study of abscisic aldehyde is critical to understanding the regulation of these processes at the metabolic level. Its presence in plant tissues is transient and its levels are generally low, as it is rapidly converted to ABA. This rapid turnover underscores its importance as a key regulatory checkpoint in ABA synthesis.

Biosynthesis and Localization

The formation of abscisic aldehyde is a critical step in the well-established ABA biosynthetic pathway, which originates from the cleavage of C40 carotenoids.

Biosynthetic Pathway

The synthesis of ABA is a multi-step process that begins in the plastids and concludes in the cytosol.

-

Plastidial Phase: The pathway starts with C40 carotenoids like zeaxanthin (B1683548). Through a series of enzymatic reactions involving zeaxanthin epoxidase (ZEP) and 9-cis-epoxycarotenoid dioxygenase (NCED), the C15 precursor, xanthoxin (B146791), is produced. NCED is considered a rate-limiting enzyme in this pathway.

-

Cytosolic Phase: Xanthoxin is then transported to the cytosol for the final two conversion steps.

-

Step 1: Xanthoxin to Abscisic Aldehyde: In the cytosol, xanthoxin is converted to abscisic aldehyde. This reaction is catalyzed by a short-chain alcohol dehydrogenase/reductase (SDR), encoded by the ABA2 gene in Arabidopsis thaliana.[1]

-

Step 2: Abscisic Aldehyde to Abscisic Acid: Abscisic aldehyde is subsequently oxidized to form the biologically active ABA. This final step is catalyzed by an abscisic aldehyde oxidase (AAO), a molybdoenzyme.[2] In Arabidopsis, the primary enzyme responsible for this conversion in leaves is encoded by the AAO3 gene.[3][4]

-

Tissue-Specific Occurrence

Abscisic aldehyde, as a direct precursor to ABA, is found in all tissues where ABA is synthesized. The activity of the converting enzyme, abscisic aldehyde oxidase (AAO), varies between different plant organs, suggesting tissue-specific regulation of ABA production.

-

Leaves: Leaves, particularly rosette leaves in Arabidopsis, are a primary site of ABA synthesis in response to drought stress. The AAO3 gene is highly expressed in these tissues.[2] Immunohistochemical studies have localized the AAO3 protein to vascular tissues (phloem companion cells and xylem parenchyma) and, significantly, in guard cells.[1] This suggests that guard cells possess the machinery to complete the final step of ABA synthesis, allowing for a rapid, localized response to control stomatal aperture.

-

Seeds: ABA plays a crucial role in seed maturation and dormancy. While it was initially thought other oxidases were primary in seeds, studies on aao3 mutants have confirmed that AAO3 also plays a major role in ABA biosynthesis in seeds.[5]

-

Roots: Roots are known sites of ABA synthesis, particularly under water stress conditions. While AAO3 is the dominant form in leaves, other aldehyde oxidases are believed to be involved in ABA biosynthesis in roots.[3]

-

Fruits: Abscisic aldehyde has been detected in fruits like apples and tomatoes, where ABA is involved in regulating ripening processes.[6][7]

Quantitative Data

Direct quantification of abscisic aldehyde is challenging due to its low steady-state concentration and rapid enzymatic conversion to ABA. Consequently, published quantitative data is sparse compared to that for ABA. The available data underscores that abscisic aldehyde exists at levels significantly lower than its product, ABA.

| Plant Species | Tissue | Condition | Abscisic Aldehyde Conc. (ng/g FW) | ABA Conc. (ng/g FW) | Reference |

| Malus domestica (Apple) | Fruit | - | ~1.0 | 10 - 200 | [6][8] |

| Malus domestica (Apple) | Leaves | - | ~1.0 | - | [6][8] |

| Arabidopsis thaliana | Rosette Leaves | Turgid (Wild Type) | Not Reported | ~120 | [3] |

| Arabidopsis thaliana | Rosette Leaves | Turgid (aao3 mutant) | Not Reported | ~40 | [3] |

| Arabidopsis thaliana | Dry Seeds (Wild Type) | - | Not Reported | ~500 | [3] |

| Arabidopsis thaliana | Dry Seeds (aao3 mutant) | - | Not Reported | ~250 | [3] |

The data for Arabidopsis shows ABA levels, which indirectly indicate the flux through the abscisic aldehyde pool. The significant reduction in ABA in the aao3 mutant highlights the critical role of the enzyme that metabolizes abscisic aldehyde.

Experimental Protocols

The analysis of abscisic aldehyde requires sensitive and specific methodologies. The protocols are often adapted from well-established methods for ABA quantification.

Protocol 1: Extraction and Purification of Abscisic Aldehyde

This protocol describes a general procedure for the extraction and purification of abscisic aldehyde from plant tissues, suitable for subsequent analysis by mass spectrometry.

Materials:

-

Liquid nitrogen

-

Mortar and pestle or tissue homogenizer

-

Extraction solvent: 80% acetone (B3395972) (or methanol) with 100 mg/L 2,6-di-tert-butyl-4-methylphenol (BHT) as an antioxidant.[5]

-

Internal standard (e.g., deuterated abscisic aldehyde, if available, or deuterated ABA for process monitoring)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Ethyl acetate (B1210297), Hexane (B92381), Methanol (B129727)

-

Centrifuge

Methodology:

-

Sample Harvest and Homogenization:

-

Flash-freeze approximately 0.5-1.0 g of fresh plant tissue in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

-

Transfer the powder to a tube containing 5-10 mL of ice-cold extraction solvent. Add the internal standard at this stage.

-

-

Extraction:

-

Incubate the mixture for 4-16 hours at 4°C in the dark with gentle agitation.

-

Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet cell debris.

-

Collect the supernatant.

-

-

Solvent Partitioning (Optional but Recommended):

-

Reduce the volume of the supernatant under vacuum to remove the organic solvent.

-

Adjust the pH of the remaining aqueous solution to ~8.0.

-

Partition twice against an equal volume of hexane to remove non-polar compounds like chlorophyll. Discard the hexane phase.

-

Adjust the pH of the aqueous phase to ~3.0 with acid.

-

Partition twice against an equal volume of ethyl acetate to extract ABA and abscisic aldehyde. Pool the ethyl acetate phases.

-

-

Solid Phase Extraction (SPE) Purification:

-

Evaporate the ethyl acetate fraction to dryness under a stream of N2.

-

Resuspend the residue in a small volume of acidic water.

-

Condition a C18 SPE cartridge with methanol followed by acidic water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water to remove polar impurities.

-

Elute the abscisic aldehyde and ABA fraction with methanol or acetone.

-

-

Final Preparation:

-

Evaporate the eluate to dryness. The sample is now ready for derivatization (if needed for GC-MS) or resuspension for LC-MS analysis.

-

Protocol 2: Quantification by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for quantifying low-abundance molecules like abscisic aldehyde due to its high sensitivity and selectivity.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column

-

Tandem mass spectrometer with an electrospray ionization (ESI) source

Methodology:

-

Sample Preparation: Resuspend the purified extract from Protocol 1 in a suitable mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

-

Chromatographic Separation:

-

Inject the sample onto the HPLC system.

-

Separate the compounds using a gradient elution on a C18 column. A typical mobile phase would be A: water with 0.1% formic acid and B: acetonitrile (B52724) or methanol with 0.1% formic acid.

-

-

Mass Spectrometry Analysis:

-

Analyze the column eluent using the mass spectrometer in positive ion ESI mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification. This involves selecting the precursor ion (the molecular ion of abscisic aldehyde, [M+H]+) in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific product ion in the third quadrupole (Q3).

-

MRM Transition (Example): The exact mass transition would need to be determined empirically using an authentic standard.

-

-

Quantification:

-

Generate a standard curve using a serial dilution of an abscisic aldehyde standard.

-

Quantify the endogenous abscisic aldehyde in the sample by comparing its peak area to that of the internal standard and interpolating from the standard curve.

-

Protocol 3: Abscisic Aldehyde Oxidase (AAO) Activity Assay

This assay measures the activity of the enzyme that converts abscisic aldehyde to ABA, providing an indirect measure of the metabolic flux through this pathway.

Materials:

-

Plant tissue extract (prepared in a suitable buffer, e.g., Tris-HCl pH 8.5)

-

Abscisic aldehyde substrate

-

Reaction buffer

-

Quenching solution (e.g., acid)

-

LC-MS/MS for ABA quantification

Methodology:

-

Protein Extraction: Homogenize fresh plant tissue in an ice-cold extraction buffer. Centrifuge to remove debris and collect the supernatant containing the crude protein extract.

-

Enzyme Reaction:

-

In a microfuge tube, combine the protein extract with a reaction buffer containing the abscisic aldehyde substrate. A typical final concentration for the substrate is low micromolar, given the low Km of the enzyme (e.g., the Km of AtAAO3 for abscisic aldehyde is 0.51 µM).[2][9]

-

Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific time (e.g., 30-60 minutes).

-

Include a control reaction where the protein extract is heat-inactivated or the substrate is omitted.

-

-

Reaction Termination and Product Analysis:

-

Stop the reaction by adding an acid (e.g., HCl) to denature the enzyme.

-

Add an internal standard (deuterated ABA).

-

Extract the product (ABA) using the partitioning method described in Protocol 1.

-

Quantify the amount of ABA produced using LC-MS/MS.

-

-

Calculate Activity: Express the enzyme activity as the amount of ABA produced per unit time per milligram of protein.

Physiological Significance and Conclusion

The primary significance of abscisic aldehyde lies in its position as the direct and immediate precursor to ABA.[6][8] The regulation of its conversion to ABA is a final and critical control point for modulating the levels of active hormone in plant tissues. The rapid induction of AAO3 mRNA expression in leaves upon dehydration highlights the importance of this final step in mounting a swift response to water stress.[2]

References

- 1. Tissue-Specific Localization of an Abscisic Acid Biosynthetic Enzyme, AAO3, in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Abscisic aldehyde oxidase in leaves of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. research.wur.nl [research.wur.nl]

- 5. Two New Alleles of the abscisic aldehyde oxidase 3 Gene Reveal Its Role in Abscisic Acid Biosynthesis in Seeds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. Abscisic Acid: Role in Fruit Development and Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Abscisic (ABA)-Aldehyde Is a Precursor to, and 1′,4′-trans-ABA-Diol a Catabolite of, ABA in Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The Stereochemistry of Naturally Occurring Abscisic Aldehyde: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic aldehyde, a pivotal intermediate in the biosynthesis of the phytohormone abscisic acid (ABA), plays a crucial role in regulating various aspects of plant growth, development, and stress responses. The stereochemistry of this molecule is of paramount importance as it dictates its biological activity and interaction with downstream enzymatic and signaling components. This technical guide provides a comprehensive overview of the stereochemistry of naturally occurring abscisic aldehyde, including its absolute configuration, biosynthetic pathway, and methods for its stereochemical analysis.

Core Concepts: Stereochemistry of Abscisic Aldehyde

Naturally occurring abscisic aldehyde is the (+)-enantiomer, possessing a specific three-dimensional arrangement of its atoms. The key stereochemical features are:

-

Absolute Configuration at C-1': The chiral center at the 1'-position of the cyclohexene (B86901) ring has an (S) configuration. This is a critical determinant of its biological recognition and subsequent conversion to the active form of abscisic acid.

-

Side Chain Geometry: The polyene side chain attached to the ring typically exists in a (2Z,4E)-configuration, commonly referred to as the 2-cis, 4-trans isomer.

The IUPAC name for the naturally occurring enantiomer is (2Z,4E)-5-[(1S)-1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl]-3-methylpenta-2,4-dienal [1].

Quantitative Data

| Property | Value/Description | References |

| Enantiomeric Form | (+)-enantiomer | General literature |

| Absolute Configuration (C-1') | (S) | [1] |

| Side Chain Configuration | (2Z,4E) | General literature |

| Enantiomeric Excess in Plants | Data not available for abscisic aldehyde directly, but assumed to be high based on the enantiopurity of (+)-ABA. |

Biosynthesis and Stereochemical Control

The stereochemistry of abscisic aldehyde is established during its biosynthesis from carotenoid precursors. The pathway involves several key enzymatic steps that ensure the production of the specific (+)-(S)-enantiomer.

Biosynthetic Pathway of (+)-Abscisic Aldehyde

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Racemic (+/-)-Abscisic Aldehyde

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the chemical synthesis of racemic (+/-)-abscisic aldehyde, a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA).[1] The availability of a stable and reliable source of racemic abscisic aldehyde is crucial for research into plant physiology, stress responses, and for the development of novel agrochemicals.

The synthetic approach outlined here is a multi-step process commencing from commercially available starting materials. The key steps involve the formation of a racemic epoxy-aldehyde intermediate, followed by its conversion to a hydroxy-carbaldehyde, and finally, the construction of the characteristic diene aldehyde side chain via a Horner-Wadsworth-Emmons reaction. This method is designed to be adaptable for laboratory-scale synthesis.

Overall Synthetic Workflow

The synthesis of racemic this compound is proposed to proceed through the following key transformations:

-

Synthesis of Racemic Epoxy-Aldehyde ((±)-6): An epoxy-alcohol is oxidized to the corresponding aldehyde using a Swern oxidation.

-

Synthesis of Racemic Hydroxy-Carbaldehyde ((±)-11): The epoxy-aldehyde undergoes acid-catalyzed hydrolysis and epoxide ring-opening to yield the desired hydroxy-carbaldehyde.[2]

-

Side Chain Formation via Horner-Wadsworth-Emmons Reaction: The hydroxy-carbaldehyde is reacted with a suitable phosphonate (B1237965) ylide to construct the (2Z,4E)-3-methylpenta-2,4-dienal side chain, affording racemic abscisic aldehyde.

Experimental Protocols

Protocol 1: Synthesis of Racemic Epoxy-Aldehyde ((±)-6)

This protocol is adapted from the work of Kim et al. (2020) and describes the Swern oxidation of the precursor racemic epoxy-alcohol ((±)-10).[2]

Materials:

-

Racemic epoxy-alcohol ((±)-10)

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (Et3N)

-

Dichloromethane (CH2Cl2), anhydrous

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Low-temperature bath (e.g., dry ice/acetone)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirring bar, a dropping funnel, and a nitrogen inlet.

-

Dissolve oxalyl chloride (1.2 eq.) in anhydrous CH2Cl2 and cool the solution to -78 °C.

-

Slowly add a solution of DMSO (2.4 eq.) in anhydrous CH2Cl2 to the oxalyl chloride solution, maintaining the temperature at -78 °C. Stir for 30 minutes.

-

Add a solution of racemic epoxy-alcohol ((±)-10) (1.0 eq.) in anhydrous CH2Cl2 dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

-

Add triethylamine (Et3N) (3.0 eq.) to the flask and stir for an additional 30 minutes at -78 °C.

-

Allow the reaction mixture to warm to room temperature.

-

Quench the reaction with water and extract the product with CH2Cl2.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica (B1680970) gel flash column chromatography to afford the racemic epoxy-aldehyde ((±)-6).

| Reagent/Product | Molar Ratio | Typical Yield | Reference |

| Racemic Epoxy-Alcohol ((±)-10) | 1.0 | - | [2] |

| Oxalyl Chloride | 1.2 | - | [2] |

| DMSO | 2.4 | - | [2] |

| Triethylamine | 3.0 | - | [2] |

| Racemic Epoxy-Aldehyde ((±)-6) | - | 94% | [2] |

Protocol 2: Synthesis of Racemic Hydroxy-Carbaldehyde ((±)-11)

This protocol, also adapted from Kim et al. (2020), describes the acid-catalyzed hydrolysis and rearrangement of the racemic epoxy-aldehyde ((±)-6).[2]

Materials:

-

Racemic epoxy-aldehyde ((±)-6)

-

Tetrahydrofuran (THF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware

Procedure:

-

Dissolve the racemic epoxy-aldehyde ((±)-6) (1.0 eq.) in THF in a round-bottom flask.

-

Add an equal volume of 1 M HCl to the solution.

-

Stir the mixture at room temperature for 18 hours.

-

Extract the reaction mixture with ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Filter and concentrate the solution under reduced pressure.

-

Purify the crude product by silica gel flash column chromatography (e.g., 20-40% EtOAc/hexane) to yield the racemic hydroxy-carbaldehyde ((±)-11) as a white solid.[2]

| Reagent/Product | Molar Ratio | Typical Yield | Reference |

| Racemic Epoxy-Aldehyde ((±)-6) | 1.0 | - | [2] |

| 1 M HCl | - | - | [2] |

| Racemic Hydroxy-Carbaldehyde ((±)-11) | - | 64% | [2] |

Protocol 3: Synthesis of Racemic this compound via Horner-Wadsworth-Emmons Reaction (Proposed)

This proposed protocol utilizes a Horner-Wadsworth-Emmons (HWE) reaction to introduce the C5 side chain. The HWE reaction is known for its high stereoselectivity, typically favoring the formation of (E)-alkenes.[3][4] A phosphonate reagent capable of forming the (2Z,4E)-3-methylpenta-2,4-dienal moiety is required. A suitable, albeit complex, reagent would be a phosphonate ester of 3-methyl-2,4-pentadienal, with appropriate protecting groups if necessary.

Materials:

-

Racemic hydroxy-carbaldehyde ((±)-11)

-

A suitable phosphonate reagent (e.g., diethyl (E)-3-formyl-2-methylbut-2-en-1-ylphosphonate)

-

A strong base (e.g., Sodium hydride (NaH) or Lithium diisopropylamide (LDA))

-

Anhydrous Tetrahydrofuran (THF)

-

Standard glassware for anhydrous reactions

-

Magnetic stirrer and stirring bar

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere.

-

Suspend the base (e.g., NaH, 1.1 eq.) in anhydrous THF.

-

Cool the suspension to 0 °C and slowly add a solution of the phosphonate reagent (1.1 eq.) in anhydrous THF.

-

Stir the mixture at 0 °C for 30 minutes to generate the phosphonate ylide.

-

Add a solution of racemic hydroxy-carbaldehyde ((±)-11) (1.0 eq.) in anhydrous THF dropwise to the ylide solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

-

Carefully quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by flash column chromatography to obtain racemic this compound.

Quantitative and Spectroscopic Data

| Compound | Formula | Molar Mass ( g/mol ) | Spectroscopic Data |

| Racemic Epoxy-Aldehyde ((±)-6) | C15H24O4 | 268.35 | ¹H NMR (CDCl₃): δ (ppm) specific peaks would be expected for the aldehyde proton (~9.5 ppm), protons adjacent to the epoxide, and methyl groups. |

| Racemic Hydroxy-Carbaldehyde ((±)-11) | C10H14O3 | 182.22 | ¹H NMR (CDCl₃): δ 9.72 (d, J = 1.6 Hz, 1H), 6.20 (br s, 1H), 3.93 (br s, 1H), 2.72 (d, J = 17.6 Hz, 1H), 2.45 (d, J = 17.6 Hz, 1H), 1.80 (d, J = 1.2 Hz, 3H), 1.12 (s, 3H), 1.00 (s, 3H).¹³C NMR (CDCl₃): δ 198.5, 196.2, 157.1, 130.1, 85.3, 49.3, 41.3, 24.1, 23.5, 18.8.[2] |

| Racemic this compound | C15H20O3 | 248.32 | Expected ¹H NMR: Characteristic peaks for the aldehyde proton (~9.5-10.0 ppm), vinylic protons of the diene side chain (5.5-7.5 ppm), and methyl groups. Expected IR (cm⁻¹): Strong C=O stretching for the aldehyde (~1665-1680 cm⁻¹), C=O stretching for the cyclohexenone (~1650-1670 cm⁻¹), O-H stretching (~3400 cm⁻¹), and C=C stretching. |

References

Application Notes and Protocols for Quantifying Abscisic Aldehyde in Plant Extracts

Introduction

Abscisic aldehyde is a critical intermediate in the biosynthesis of abscisic acid (ABA), a key phytohormone that regulates various aspects of plant growth, development, and stress responses.[1] The quantification of abscisic aldehyde is essential for understanding the regulatory mechanisms of ABA biosynthesis and the plant's response to environmental cues. However, due to its transient nature and chemical reactivity, the direct quantification of abscisic aldehyde in plant extracts presents analytical challenges. This document provides an overview of the available analytical methods, detailed experimental protocols, and data presentation guidelines for researchers, scientists, and drug development professionals.

The primary analytical techniques for the quantification of phytohormones like abscisic acid and its precursors include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS).[2][3] These methods, with appropriate modifications, can be adapted for the analysis of abscisic aldehyde.

Analytical Methods Overview

Several analytical strategies can be employed for the determination of abscisic aldehyde in plant tissues. The choice of method often depends on the required sensitivity, selectivity, and the available instrumentation.

-

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used technique for the analysis of phytohormones.[4][5][6] For abscisic aldehyde, detection is typically performed at a wavelength where the molecule exhibits maximum absorbance. While HPLC-UV is a robust and cost-effective method, its sensitivity might be limited for detecting the low concentrations of this transient intermediate.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity for the quantification of volatile and thermally stable compounds.[2][7][8] Abscisic aldehyde, being a polar and relatively non-volatile molecule, requires a derivatization step to convert it into a more volatile and thermally stable derivative before GC-MS analysis.[7]

-

Liquid Chromatography-Mass Spectrometry (LC-MS) and Tandem Mass Spectrometry (LC-MS/MS) are powerful techniques that combine the separation capabilities of liquid chromatography with the high sensitivity and selectivity of mass spectrometry.[9][10][11] LC-MS/MS is often the method of choice for phytohormone analysis due to its ability to quantify low-abundance compounds in complex plant matrices with high accuracy and precision.

Experimental Protocols

General Sample Preparation and Extraction

A crucial step in the quantification of abscisic aldehyde is the sample preparation and extraction procedure. The protocol must be optimized to ensure efficient extraction and to minimize the degradation of the target analyte.

Materials:

-

Liquid nitrogen

-

Mortar and pestle or a mechanical homogenizer

-

Extraction solvent (e.g., 80% methanol (B129727), acetone/water/acetic acid mixture)[4][10]

-

Internal standard (e.g., deuterated abscisic acid, D6-ABA)[12][13]

-

Centrifuge

Protocol:

-

Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a mechanical homogenizer.

-

Weigh the powdered tissue (typically 100-500 mg).

-

Add the extraction solvent containing the internal standard to the powdered tissue. A common extraction solvent is 80% methanol.[4]

-

Incubate the mixture at 4°C in the dark for several hours to allow for complete extraction.

-

Centrifuge the extract to pellet the solid debris.

-

Collect the supernatant and, if necessary, perform a solid-phase extraction (SPE) cleanup to remove interfering compounds.[9][15]

-

The purified extract is then ready for analysis by HPLC, GC-MS, or LC-MS/MS.

HPLC-UV Analysis Protocol

Instrumentation:

-

HPLC system with a UV detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of an aqueous solution of a weak acid (e.g., 0.1% formic acid or acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

Protocol:

-

Equilibrate the HPLC column with the initial mobile phase conditions.

-

Inject the prepared plant extract onto the column.

-

Run a gradient elution program to separate the compounds in the extract.

-

Monitor the absorbance at a specific wavelength (e.g., 254 nm) to detect abscisic aldehyde.

-

Quantify the amount of abscisic aldehyde by comparing the peak area to a standard curve prepared with known concentrations of an abscisic aldehyde standard.

GC-MS Analysis Protocol

Derivatization:

Due to its polarity, abscisic aldehyde requires derivatization to increase its volatility for GC-MS analysis. A common derivatization agent is (trimethylsilyl)-diazomethane.[7]

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Capillary column suitable for phytohormone analysis

Protocol:

-

Evaporate the purified plant extract to dryness under a stream of nitrogen.

-

Add the derivatization agent to the dried extract and incubate to allow the reaction to complete.

-

Inject the derivatized sample into the GC-MS system.

-

Separate the derivatized compounds using an appropriate temperature program.

-

The mass spectrometer is operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity for the target analyte.

-

Quantification is achieved by comparing the peak area of the analyte to that of a derivatized internal standard.

LC-MS/MS Analysis Protocol

Instrumentation:

-

Liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS)

-

Reversed-phase C18 column

Mobile Phase:

-

Similar to HPLC-UV, a gradient of an acidified aqueous solution and an organic solvent is used.

Protocol:

-

Inject the purified plant extract into the LC-MS/MS system.

-

Separate the compounds using a suitable gradient elution program.

-

The mass spectrometer is operated in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for abscisic aldehyde and monitoring for one or more of its characteristic product ions.

-

The high selectivity of MRM allows for accurate quantification even in complex matrices.[10]

-

Quantification is based on the peak area ratio of the analyte to the internal standard.

Data Presentation

Quantitative data for abscisic aldehyde from different plant extracts and analytical methods should be summarized in a clear and structured table for easy comparison.

| Plant Species | Tissue | Analytical Method | Abscisic Aldehyde Concentration (ng/g FW) | Reference |

| Arabidopsis thaliana | Rosette Leaves | LC-MS/MS | 1.5 ± 0.3 | Fictional Data |

| Oryza sativa | Roots | GC-MS | 0.8 ± 0.2 | Fictional Data |

| Zea mays | Seedlings | HPLC-UV | 2.1 ± 0.5 | Fictional Data |

| Solanum lycopersicum | Fruit | LC-MS/MS | 3.4 ± 0.7 | Fictional Data |

Note: The quantitative data presented in this table is for illustrative purposes only, as published data on absolute concentrations of abscisic aldehyde are scarce due to its transient nature. Researchers should generate their own standard curves and perform appropriate validation for accurate quantification.

Visualizations

Abscisic Acid Biosynthesis Pathway

Caption: Simplified ABA biosynthesis pathway highlighting Abscisic Aldehyde.

Experimental Workflow for LC-MS/MS Quantification

Caption: Workflow for Abscisic Aldehyde quantification by LC-MS/MS.

Logical Relationship of Analytical Methods

Caption: Comparison of analytical methods for Abscisic Aldehyde.

References

- 1. peerj.com [peerj.com]

- 2. Measurement of abscisic acid and gibberellins by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. iris.unito.it [iris.unito.it]

- 4. thescipub.com [thescipub.com]

- 5. High-Performance Liquid Chromatographic Quantification of the Plant Hormone Abscisic Acid at ppb Levels in Plant Samples after a Single Immunoaffinity Column Cleanup - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Rapid Quantification of Abscisic Acid by GC-MS/MS for Studies of Abiotic Stress Response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Simultaneous Determination of Plant Hormones by GC-TOF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. repositorio.unesp.br [repositorio.unesp.br]

- 10. A rapid method for analysis of abscisic acid (ABA) in crude extracts of water stressed Arabidopsis thaliana plants by liquid chromatography--mass spectrometry in tandem mode - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Comparative LC-MS/MS-based profiling of phytohormones: a unified analytical approach across diverse plant matrices [frontiersin.org]

- 12. protocols.io [protocols.io]

- 13. Protocol for abscisic acid (ABA) extraction from plant seeds [protocols.io]

- 14. Sensitive and high throughput quantification of abscisic acid based on quantitative real time immuno-PCR - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A rapid method for the extraction and analysis of abscisic Acid from plant tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

HPLC protocol for separating (+)- and (-)-enantiomers of abscisic aldehyde

An Application Note on the Chiral Separation of Abscisic Aldehyde Enantiomers by High-Performance Liquid Chromatography

Introduction

Abscisic aldehyde, a key intermediate in the biosynthesis of the plant hormone abscisic acid (ABA), possesses a chiral center at the C-1' position, leading to the existence of (+)- and (-)-enantiomers. The stereochemistry of these molecules can significantly influence their biological activity and metabolic fate. Consequently, the ability to separate and quantify these enantiomers is crucial for research in plant physiology, biochemistry, and drug development. This application note presents a detailed High-Performance Liquid Chromatography (HPLC) protocol for the resolution of (+)- and (-)-abscisic aldehyde enantiomers. Two primary strategies are discussed: direct separation using a chiral stationary phase (CSP) and indirect separation following derivatization with a chiral derivatizing agent.

Data Presentation

As specific experimental data for the enantiomeric separation of abscisic aldehyde is not widely published, the following tables provide representative data based on typical chiral separations of related compounds, such as abscisic acid. These tables are intended to illustrate the expected performance of the described methods.

Table 1: Representative Data for Direct Chiral HPLC Separation

| Parameter | Value |

| Column | Chiralpak® AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane/Isopropanol (B130326)/Trifluoroacetic Acid (90:10:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 254 nm |

| Retention Time (+)-enantiomer | 12.5 min |

| Retention Time (-)-enantiomer | 14.8 min |

| Resolution (Rs) | > 1.5 |

| Enantioselectivity (α) | > 1.2 |

Table 2: Representative Data for Indirect Chiral HPLC Separation (Post-derivatization)

| Parameter | Value |

| Derivatizing Agent | (R)-(-)-1-Amino-2-propanol |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile (B52724)/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Temperature | 30 °C |

| Detection | UV at 280 nm |

| Retention Time (Diastereomer 1) | 18.2 min |

| Retention Time (Diastereomer 2) | 20.1 min |

| Resolution (Rs) | > 2.0 |

Experimental Protocols

Method 1: Direct Enantioseparation using a Chiral Stationary Phase

This method utilizes a chiral stationary phase (CSP) to directly resolve the enantiomers of abscisic aldehyde. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds. The Whelk-O 1 column is also a suitable candidate as it is known to be effective for the separation of underivatized aldehydes[1].

Materials and Equipment:

-

HPLC system with a UV detector

-

Chiral HPLC column (e.g., Chiralpak® AD-H, 4.6 x 250 mm, 5 µm)

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

Trifluoroacetic acid (TFA)

-

Racemic abscisic aldehyde standard

-

Sample of abscisic aldehyde for analysis

-

Syringe filters (0.45 µm)

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane, isopropanol, and trifluoroacetic acid in a ratio of 90:10:0.1 (v/v/v). Degas the mobile phase before use.

-

System Equilibration: Equilibrate the Chiralpak® AD-H column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved. This may take 30-60 minutes.

-

Sample Preparation: Dissolve the racemic abscisic aldehyde standard or the sample in a small amount of the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.

-

Injection: Inject 10 µL of the prepared sample onto the column.

-

Chromatographic Run: Run the chromatography under the conditions specified in Table 1.

-

Data Analysis: Identify the peaks corresponding to the (+)- and (-)-enantiomers based on their retention times. The elution order may need to be confirmed with enantiomerically pure standards if available. Calculate the resolution (Rs) and enantioselectivity (α).

Method 2: Indirect Enantioseparation via Diastereomer Formation

This approach involves derivatizing the abscisic aldehyde enantiomers with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column, such as a C18 column[2].

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)

-

Chiral derivatizing agent (e.g., (R)-(-)-1-Amino-2-propanol)

-

Reaction solvent (e.g., anhydrous methanol)

-

Catalyst (e.g., a small amount of acetic acid)

-

Racemic abscisic aldehyde standard

-

Sample of abscisic aldehyde for analysis

-

HPLC-grade acetonitrile and water

-

Formic acid

Procedure:

-

Derivatization Reaction:

-

In a small vial, dissolve approximately 1 mg of the abscisic aldehyde sample in 1 mL of anhydrous methanol.

-

Add a slight molar excess of the chiral derivatizing agent, (R)-(-)-1-Amino-2-propanol.

-

Add a catalytic amount of acetic acid.

-

Allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete (monitor by TLC or a preliminary HPLC run).

-

-

Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile). Degas both solvents.

-

System Equilibration: Equilibrate the C18 column with a suitable starting gradient of the mobile phase (e.g., 30% B) at a flow rate of 1.0 mL/min.

-

Sample Preparation: After the derivatization is complete, dilute the reaction mixture with the initial mobile phase composition and filter through a 0.45 µm syringe filter.

-

Injection: Inject 10 µL of the prepared diastereomeric mixture onto the column.

-

Chromatographic Run: Run the chromatography using a suitable gradient program to separate the diastereomers. For example, a linear gradient from 30% to 70% B over 20 minutes.

-

Data Analysis: Identify the two peaks corresponding to the formed diastereomers. Calculate the resolution (Rs).

Mandatory Visualization

Caption: Experimental workflows for direct and indirect HPLC separation of abscisic aldehyde enantiomers.

Caption: Logical relationship between the racemic mixture and the two primary HPLC separation strategies.

References

Application of Abscisic Aldehyde to Induce Gene Expression: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Abscisic aldehyde is a critical intermediate in the biosynthesis of the phytohormone abscisic acid (ABA). In response to various environmental stresses, plants synthesize abscisic aldehyde from xanthoxin, which is then rapidly oxidized to ABA by the enzyme abscisic aldehyde oxidase (AAO).[1][2] It is ABA that acts as the primary signaling molecule, binding to receptors and initiating a signaling cascade that culminates in the regulation of gene expression. This regulation is central to a plant's ability to tolerate stresses such as drought and high salinity, as well as to control developmental processes like seed dormancy and germination.[3]